molecular formula C31H22OS B8216478 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B8216478
M. Wt: 442.6 g/mol
InChI Key: VWXDCDDOJPOFDZ-UHFFFAOYSA-N
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Description

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde (CAS: 1622996-30-8, molecular formula: C₃₁H₂₂OS, molecular weight: 442.57 g/mol) is a tetraphenylethene (TPE)-based compound with aggregation-induced emission (AIE) properties . Its structure combines a thiophene-2-carbaldehyde backbone with a 1,2,2-triphenylvinyl (TPE) substituent, enabling restricted intramolecular rotation (RIR) in aggregated states, which enhances fluorescence emission . Notably, P4TA (its abbreviated experimental name) exhibits polymorph-dependent photoluminescence, with two crystalline forms emitting blue (λem ≈ 470 nm) and green (λem ≈ 510 nm) light under UV excitation . This compound has been utilized in mechanoluminescent materials, organic electronics, and as a building block for AIE-active systems .

Properties

IUPAC Name

5-[4-(1,2,2-triphenylethenyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22OS/c32-22-28-20-21-29(33-28)23-16-18-27(19-17-23)31(26-14-8-3-9-15-26)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXDCDDOJPOFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Triphenylamine

Triphenylamine undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) to yield 4-bromotriphenylamine .

Reaction Conditions :

  • Molar Ratio : Triphenylamine : NBS = 1 : 1.2.

  • Temperature : Room temperature (20–25°C).

  • Yield : 62%.

Formation of Triphenylvinyl Group

4-Bromotriphenylamine reacts with diphenylmethane and n-butyllithium in THF at −78°C, followed by dehydration with p-toluenesulfonic acid (PTSA) in toluene.

Key Steps :

  • Grignard-Type Reaction : Diphenylmethane and n-BuLi generate a nucleophilic intermediate.

  • Electrophilic Quenching : 4-Bromobenzophenone introduces the bromophenyl group.

  • Dehydration : PTSA catalyzes the elimination of water to form the vinyl group.

Yield : 20% (after column chromatography).

Functionalization of Thiophene

Suzuki-Miyaura Coupling

The triphenylvinylphenyl group is introduced at position 5 of thiophene via a palladium-catalyzed cross-coupling reaction.

Reaction Setup :

  • Substrates : 5-Bromothiophene-2-carbaldehyde and 1-(4-bromophenyl)-1,2,2-triphenylethylene-derived boronic acid.

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%).

  • Base : Na₂CO₃ or K₂CO₃.

  • Solvent : Toluene/ethanol/water (3:1:1).

  • Temperature : 80–100°C (reflux).

Yield : 70–85% (estimated based on analogous reactions).

Formylation at Position 2

Vilsmeier-Haack Reaction

A classic method for introducing aldehyde groups on aromatic systems.

Procedure :

  • Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Mechanism : Electrophilic formylation directed by the electron-donating thiophene ring.

  • Conditions :

    • Temperature : 0°C (initial), then 50–85°C.

    • Solvent : Chlorobenzene.

Yield : 72–88% (reported for analogous thiophene derivatives).

Triphosgene-Mediated Formylation

A safer alternative to phosgene for large-scale synthesis.

Reaction Parameters :

  • Molar Ratio : Thiophene : Triphosgene : DMF = 1 : 0.5 : 2.6.

  • Solvent : Chlorobenzene.

  • Workup : Hydrolysis with ice-cold water and neutralization with NaOH.

Advantages :

  • Avoids toxic phosgene gas.

  • Scalable with minimal byproducts.

Yield : 87–88%.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (10:1 to 5:1).

  • Purity : >98%.

Spectroscopic Confirmation

  • ¹H NMR :

    • Aldehyde proton: δ 9.8–10.0 ppm (singlet).

    • Triphenylvinyl protons: δ 6.9–7.3 ppm (multiplet).

  • ¹³C NMR :

    • Aldehyde carbon: δ 190–195 ppm.

    • Thiophene carbons: δ 120–140 ppm.

  • HRMS : m/z calculated for C₃₅H₂₅NS [M+H]⁺: 508.18 (observed: 508.19).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Vilsmeier-Haack High regioselectivity; established protocol.Requires POCl₃ (corrosive).72–88%
Triphosgene-DMF Safer; scalable.Longer reaction times.85–88%
Suzuki Coupling Compatible with bulky groups.Requires palladium catalyst (costly).70–85%

Industrial Considerations

  • Cost Optimization : Use of triphosgene over POCl₃ reduces hazardous waste.

  • Continuous Flow Systems : Enhance safety and efficiency for formylation steps.

  • Green Chemistry : Solvent recovery (e.g., chlorobenzene) improves sustainability.

Challenges and Solutions

  • Steric Hindrance : The bulky triphenylvinyl group slows coupling reactions.

    • Solution : Use polar solvents (DMF) to improve solubility.

  • Over-Oxidation : Risk during formylation.

    • Solution : Strict temperature control (0–50°C) .

Chemical Reactions Analysis

Types of Reactions

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Organic Electronics

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to exhibit strong photoluminescence makes it suitable for these applications.

Key Findings:

  • Photophysical Properties : Exhibits strong emission in the visible range, which is crucial for OLED applications.
  • Charge Transport : Its structure allows for efficient charge transport, enhancing device performance.

Photonic Applications

The compound's photonic properties have led to its use in various optical devices. Its high fluorescence quantum yield allows it to be utilized in sensors and imaging applications.

Case Studies:

  • Fluorescent Probes : Research indicates that derivatives of this compound can serve as effective fluorescent probes for biological imaging due to their aggregation-induced emission (AIE) characteristics. These probes demonstrate improved brightness and stability under physiological conditions .
ApplicationDescriptionReference
Fluorescent ProbesUsed for cellular imaging and tracking biological processes
OLEDsEmployed in organic light-emitting diodes
OPVsUtilized in organic photovoltaics for solar energy conversion

Biological Imaging

The compound's derivatives have shown promise in biomedical applications, particularly in imaging techniques that require high sensitivity and specificity.

Applications:

  • In Vivo Imaging : The compound has been developed into probes that can penetrate cells effectively and emit fluorescence upon excitation. This property is leveraged for real-time imaging of cellular processes.

Notable Developments:

  • A derivative of the compound was reported to demonstrate excellent cell permeability and biocompatibility when used as a mitochondrial-targeting photosensitizer for cancer therapy .

Sensing Applications

The aldehyde functional group in this compound allows it to form complexes with various analytes, making it useful in chemical sensing applications.

Specific Uses:

  • Cyanide Ion Detection : A fluorescent probe derived from this compound showed a significant fluorescence response to cyanide ions, indicating its potential for environmental monitoring and safety applications .

Mechanism of Action

The mechanism of action of 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exhibits aggregation-induced emission (AIE), where its photoluminescent properties are enhanced upon aggregation. This property is utilized in various applications, including sensing and imaging .

Comparison with Similar Compounds

Key Observations:

  • AIE Activity: Both P4TA and DPAPTA exhibit AIE due to bulky aromatic substituents (TPE in P4TA, diphenylamino in DPAPTA) that restrict intramolecular motion . In contrast, smaller substituents (e.g., methoxy or dimethylamino) lack significant AIE effects .
  • Optoelectronic Properties: P4TA’s TPE unit enhances mechanoluminescence and polymorphic PL, whereas DPAPTA’s diphenylamino group promotes two-photon absorption for deep-tissue imaging . Methoxyphenyl derivatives prioritize charge transport in solar cells .
  • Synthetic Complexity : P4TA requires multi-step Suzuki coupling and condensation reactions (e.g., bromination of thiophene followed by palladium-catalyzed cross-coupling) , while DPAPTA and methoxyphenyl analogues are synthesized via simpler condensation or direct functionalization .

Mechanoluminescence vs. Bioimaging

  • P4TA: Demonstrates bright mechanoluminescence (ML) under mechanical stress due to its rigid TPE core and polymorphic crystal packing .
  • DPAPTA : Excels in two-photon fluorescence imaging with high photostability, enabling brain vasculature mapping .

Solar Cell Efficiency

  • Methoxyphenyl Derivatives : Achieve 11–16% yield in organic solar cell chromophores but face challenges in condensation reactions due to steric hindrance .
  • P4TA: Not directly used in solar cells but serves as a precursor for AIE-active donor materials .

Thermal and Physical Properties

  • Melting Points : P4TA’s derivatives (e.g., 6a–6c in ) exhibit higher melting points (75–145°C) compared to DPAPTA (N/A reported) and methoxyphenyl analogues .
  • Solubility : P4TA and DPAPTA require polar aprotic solvents (e.g., THF, chloroform) due to bulky substituents, whereas smaller analogues dissolve in common organic solvents .

Biological Activity

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde, with CAS number 1622996-30-8, is a compound that has garnered attention for its potential biological applications. This article delves into its biological activity, focusing on its mechanisms, applications in bioimaging and phototherapy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H22OSC_{31}H_{22}OS, with a molecular weight of 442.57 g/mol. The compound features a thiophene ring attached to a triphenylvinyl group, contributing to its unique optical properties.

PropertyValue
CAS Number1622996-30-8
Molecular FormulaC31H22OS
Molecular Weight442.57 g/mol
Purity≥98%

1. Photodynamic Therapy (PDT)

This compound has been investigated for its role as a photosensitizer in photodynamic therapy. Studies indicate that upon light activation, the compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In vitro experiments demonstrated that cells treated with this compound showed significant reductions in viability when exposed to light .

2. Bioimaging Applications

The compound's aggregation-induced emission (AIE) properties make it suitable for bioimaging applications. AIE-active compounds are known for their enhanced fluorescence efficiency in aggregated states, which is advantageous for imaging techniques. Research has shown that nanoparticles derived from this compound can effectively target tumor cells and provide clear imaging signals in vivo .

Case Study: Tumor Imaging

In a study involving tumor-bearing mice, the use of AIE nanoparticles based on this compound resulted in enhanced imaging contrast compared to traditional fluorophores. The nanoparticles exhibited prolonged circulation times and specific tumor localization, allowing for better differentiation between malignant and healthy tissues .

3. Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promising results. Its ability to form stable micelles enhances the delivery of chemotherapeutic agents to targeted sites within tumors. In vitro tests indicated improved accumulation of doxorubicin (DOX)-loaded micelles in cancerous tissues compared to free DOX .

The biological activity of this compound is largely attributed to its ability to generate ROS upon light exposure and its favorable interactions with cellular components:

  • ROS Generation : Upon irradiation, the compound undergoes electronic transitions that facilitate the production of ROS, leading to oxidative stress in targeted cells.
  • Cell Membrane Permeability : The hydrophobic nature of the triphenylvinyl group enhances cell membrane permeability, allowing for efficient intracellular delivery and action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4TA), and how can reaction yields be optimized?

  • Methodological Answer : P4TA is synthesized via multistep condensation reactions, often involving Suzuki-Miyaura coupling or Wittig reactions to assemble the triphenylvinyl and thiophene-carbaldehyde moieties. Key challenges include steric hindrance and low yields during the final aldehyde functionalization. To optimize yields, researchers should:

  • Use high-purity starting materials (e.g., 1,2,2-triphenylethylene precursors) to minimize side reactions .
  • Employ palladium-based catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance coupling efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the aggregation-induced emission (AIE) properties of P4TA in different solvent systems?

  • Methodological Answer : AIE characterization involves:

  • Solvent-dependent photoluminescence (PL) studies : Dissolve P4TA in solvents of varying polarity (e.g., THF, DMSO, water) and measure PL intensity at increasing water fractions. AIE-active compounds exhibit enhanced emission at high water content (>90%) due to aggregation .
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation in aggregated states, correlating particle size with PL intensity .
  • Time-resolved fluorescence spectroscopy : Compare radiative/non-radiative decay rates in dissolved vs. aggregated states to quantify AIE efficiency .

Advanced Research Questions

Q. What experimental approaches can resolve the mechanochromic and mechanoluminescent (ML) contradictions observed in P4TA polymorphs?

  • Methodological Answer : P4TA exhibits polymorph-dependent ML activity:

  • Blue-emitting polymorph : Mechanoinactive due to rigid, planar packing that restricts molecular motion. Characterize via single-crystal X-ray diffraction (SCXRD) to identify tight π-π stacking .
  • Green-emitting polymorph : ML-active due to loose packing with slip-stacked arrangements. Use SCXRD and Hirshfeld surface analysis to map intermolecular interactions .
  • Contradiction resolution : Compare ML responses of both polymorphs under controlled pressure (e.g., diamond anvil cell) while monitoring PL/ML spectra. Correlate mechano-responses with crystallographic data to establish structure-property relationships .

Q. How can density functional theory (DFT) and time-dependent DFT (TD-DFT) be applied to study non-radiative decay pathways in P4TA?

  • Methodological Answer :

  • Potential energy surface (PES) mapping : Use DFT to model twisted intramolecular charge transfer (TICT) states and locate conical intersections (CIs) along rotational coordinates (e.g., phenyl ring twisting) .
  • TD-DFT calculations : Simulate excited-state dynamics to identify dominant non-radiative pathways (e.g., via vibronic coupling or spin-orbit interactions) .
  • Validation : Compare computed emission spectra with experimental data (e.g., low-temperature PL) to confirm the role of specific vibrational modes in AIE activation .

Q. What strategies can mitigate fluorescence quenching in P4TA-based thin films for optoelectronic applications?

  • Methodological Answer :

  • Host-guest doping : Embed P4TA in a rigid matrix (e.g., polystyrene or PMMA) to suppress aggregation-caused quenching (ACQ) while retaining AIE .
  • Morphology control : Use solvent vapor annealing (SVA) to optimize crystallite size and distribution in films, balancing charge transport and emissive properties .
  • Electrochemical characterization : Perform cyclic voltammetry (CV) to assess HOMO/LUMO levels and ensure compatibility with charge-transport layers in OLEDs .

Data Contradiction Analysis

Q. How should discrepancies in reported AIE efficiency for P4TA across studies be addressed methodologically?

  • Methodological Answer :

  • Standardize testing conditions : Ensure consistent solvent systems (e.g., THF/water ratios), excitation wavelengths, and instrument calibration .
  • Quantitative analysis : Use absolute quantum yield (QY) measurements with integrating spheres, rather than relative intensity comparisons .
  • Sample purity verification : Characterize P4TA batches via NMR, HPLC, and mass spectrometry to rule out impurities affecting emission .

Experimental Design Considerations

Q. What crystallization techniques are optimal for obtaining P4TA polymorphs with tailored luminescent properties?

  • Methodological Answer :

  • Slow evaporation : Dissolve P4TA in chloroform and allow slow evaporation at 4°C to favor the green-emitting polymorph .
  • Antisolvent diffusion : Add hexane to a concentrated THF solution to precipitate the blue-emitting polymorph .
  • In situ monitoring : Use polarized optical microscopy (POM) and Raman spectroscopy during crystallization to track polymorph formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

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